1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one is an organic compound with a unique structure that combines a pyrazolone ring with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of naphthalene derivatives with pyrazolone precursors. One common method includes the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydropyrazolone derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
1,5-Dimethyl-2-(2-naphthyl)-1H-pyrazol-3(2H)-one: Similar structure with a different naphthalene substitution pattern.
Uniqueness
1,5-Dimethyl-2-(naphthalen-1-yl)-1H-pyrazol-3(2H)-one is unique due to its specific naphthalene substitution, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
114669-16-8 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1,5-dimethyl-2-naphthalen-1-ylpyrazol-3-one |
InChI |
InChI=1S/C15H14N2O/c1-11-10-15(18)17(16(11)2)14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3 |
InChI Key |
BUPIQOCJYDWKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.